molecular formula C33H33N3O6 B10817655 [4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid

[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid

Cat. No.: B10817655
M. Wt: 567.6 g/mol
InChI Key: NKMPOVPTYDXGEC-MNRBYUMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RU82129 involves multiple steps, starting with the formation of the azepane ring and the biphenyl group. The key steps include:

Industrial Production Methods

Industrial production of RU82129 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions

RU82129 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RU82129 has several applications in scientific research, including:

Mechanism of Action

RU82129 exerts its effects primarily through its interaction with protein kinases, particularly the SH2 domain of proto-oncogene tyrosine-protein kinase SRC. The compound binds to the SH2 domain, inhibiting its activity and thereby affecting downstream signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer research .

Comparison with Similar Compounds

RU82129 can be compared with other similar compounds, such as:

    RU82130: A similar compound with slight modifications in the biphenyl group.

    RU82131: Another analog with variations in the azepane ring structure.

RU82129 is unique due to its specific combination of functional groups and its high affinity for the SH2 domain of proto-oncogene tyrosine-protein kinase SRC, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C33H33N3O6

Molecular Weight

567.6 g/mol

IUPAC Name

2-[4-[(Z)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]prop-1-enyl]-2-formylphenyl]acetic acid

InChI

InChI=1S/C33H33N3O6/c1-22(38)34-30(18-24-12-15-27(19-31(39)40)28(17-24)21-37)32(41)35-29-9-5-6-16-36(33(29)42)20-23-10-13-26(14-11-23)25-7-3-2-4-8-25/h2-4,7-8,10-15,17-18,21,29H,5-6,9,16,19-20H2,1H3,(H,34,38)(H,35,41)(H,39,40)/b30-18-/t29-/m0/s1

InChI Key

NKMPOVPTYDXGEC-MNRBYUMSSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C=C1)CC(=O)O)C=O)/C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)CC(=O)O)C=O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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